molecular formula C11H7BrF6O B14066728 1-(2,5-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one

1-(2,5-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one

Cat. No.: B14066728
M. Wt: 349.07 g/mol
InChI Key: JONHKUYWONJINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one is a chemical compound characterized by the presence of trifluoromethyl groups and a bromine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired substitution on the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

1-(2,5-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets through its trifluoromethyl and bromine groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one is unique due to its specific substitution pattern and the presence of both trifluoromethyl and bromine groups. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H7BrF6O

Molecular Weight

349.07 g/mol

IUPAC Name

1-[2,5-bis(trifluoromethyl)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C11H7BrF6O/c1-5(19)9(12)7-4-6(10(13,14)15)2-3-8(7)11(16,17)18/h2-4,9H,1H3

InChI Key

JONHKUYWONJINK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F)Br

Origin of Product

United States

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